1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine is a complex organic compound that features a benzofuran moiety, a sulfonyl group, and a piperidine ring
Mechanism of Action
Target of Action
The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofuran derivatives have been reported to exhibit a wide range of biological and pharmacological activities .
Mode of Action
During the synthesis process, a2-(allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate . Further insertion of sulfur dioxide would produce an alkylsulfonyl radical .
Biochemical Pathways
Benzofuran derivatives have been reported to have activity against cancer, tuberculosis, malaria, and cataracts, as well as activity at specific targets such as hif-1, α-glucosidase, aldose reductase, 5-lox, cox-2, nf-κβ, and the muscarinic m3 receptor .
Pharmacokinetics
The compound’s solubility and stability are important factors that can impact its bioavailability .
Result of Action
Benzofuran derivatives have been reported to show antioxidant and/or cytoprotective properties, and insecticidal activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
The synthesis of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine typically involves multiple steps:
Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran: This can be achieved through the cyclization of o-hydroxyacetophenones under basic conditions.
Formation of the Propyl Linker: The benzofuran derivative is then reacted with a suitable propylating agent to introduce the propyl group.
Sulfonylation: The propylated benzofuran is treated with a sulfonyl chloride to introduce the sulfonyl group.
Piperidine Introduction: Finally, the sulfonylated intermediate is reacted with piperidine to form the target compound.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine can undergo various chemical reactions:
Oxidation: The benzofuran moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Medicinal Chemistry: The benzofuran moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Materials Science: The unique structural features of this compound could be exploited in the design of new materials with specific electronic or optical properties.
Biological Studies: The compound could be used as a probe to study various biological processes, particularly those involving sulfonyl and piperidine functionalities.
Comparison with Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
2,2-Dimethyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the sulfonyl and piperidine groups.
Psoralen: A benzofuran derivative used in the treatment of skin diseases.
Angelicin: Another benzofuran derivative with medicinal applications.
The uniqueness of 1-((3-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)propyl)sulfonyl)piperidine lies in its combination of the benzofuran, sulfonyl, and piperidine functionalities, which could confer unique biological and chemical properties.
Properties
IUPAC Name |
1-[3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]propylsulfonyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S/c1-18(2)14-15-8-6-9-16(17(15)23-18)22-12-7-13-24(20,21)19-10-4-3-5-11-19/h6,8-9H,3-5,7,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGGQCRQZLJJEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.